4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid
Description
BenchChem offers high-quality 4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)sulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-10-6-8-14(9-7-10)19(17,18)12-4-2-11(3-5-12)13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHMXSDZBUXIBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Molecule
This technical guide delves into the chemical identity, properties, and potential applications of 4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid. It is important to note at the outset that while the existence of this compound is confirmed in chemical databases, a specific Chemical Abstracts Service (CAS) number was not readily found in public domains at the time of this writing. This suggests the molecule may be a novel research chemical, a low-volume synthetic intermediate, or otherwise not yet widely cataloged. Consequently, this guide will utilize its PubChem Compound ID (CID) as a primary identifier and will draw upon established principles of organic chemistry and data from structurally analogous compounds to provide a comprehensive and scientifically grounded overview. Our objective is to equip researchers with the foundational knowledge necessary to synthesize, characterize, and explore the therapeutic potential of this unique molecular entity.
Chemical Identity and Physicochemical Properties
4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid is a sulfonamide derivative characterized by a benzoic acid moiety linked via a sulfonyl group to a 4-methylpiperidine ring. This structure imparts a combination of rigidity from the aromatic and piperidine rings and polarity from the carboxylic acid and sulfonyl groups, which are key determinants of its physical and biological properties.
Identifier: PubChem CID 787658[1]
| Property | Predicted Value | Source |
| Molecular Formula | C13H17NO4S | PubChemLite[1] |
| Molecular Weight | 283.34 g/mol | PubChemLite[1] |
| Monoisotopic Mass | 283.08783 Da | PubChemLite[1] |
| XlogP | 1.9 | PubChemLite[1] |
| InChIKey | GMHMXSDZBUXIBZ-UHFFFAOYSA-N | PubChemLite[1] |
| Canonical SMILES | CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | PubChemLite[1] |
The predicted XlogP value of 1.9 suggests a moderate lipophilicity, which is often a desirable trait in drug candidates, allowing for a balance between aqueous solubility and cell membrane permeability. The presence of both a hydrogen bond donor (the carboxylic acid) and multiple hydrogen bond acceptors (the sulfonyl and carboxylic oxygens) indicates the potential for significant intermolecular interactions, which will influence its melting point, solubility, and binding to biological targets.
Synthesis and Characterization: A Proposed Pathway
Proposed Synthetic Workflow
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
4-Chlorosulfonylbenzoic acid
-
4-Methylpiperidine
-
Anhydrous dichloromethane (DCM) or similar aprotic solvent
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Solvents for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chlorosulfonylbenzoic acid (1.0 eq) in anhydrous DCM.
-
Addition of Base and Amine: To the stirred solution, add triethylamine (2.2 eq). Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 4-methylpiperidine (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes. The addition of excess base is crucial to neutralize the in-situ generated HCl, driving the reaction to completion.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system to afford the pure 4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid.
Characterization
The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the molecular structure, showing characteristic peaks for the aromatic, piperidine, and methyl protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the functional groups, with characteristic stretches for the O-H of the carboxylic acid, C=O, and the S=O of the sulfonamide.
-
Melting Point Analysis: A sharp melting point range will indicate the purity of the compound.
Potential Applications in Drug Discovery
The 4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid scaffold contains several features that are of significant interest in medicinal chemistry. The sulfonamide group is a well-known pharmacophore present in a wide array of drugs, including antibacterials, diuretics, and enzyme inhibitors.
Enzyme Inhibition
Many sulfonamide-containing molecules are known to act as enzyme inhibitors. For instance, derivatives of piperidine sulfonamides have been investigated for their inhibitory activity against carbonic anhydrases and urease.[2][3] The nitrogen atom of the sulfonamide can coordinate with metal ions in the active site of metalloenzymes, while the benzoic acid moiety can form hydrogen bonds and salt bridges with amino acid residues. The 4-methylpiperidine group can explore hydrophobic pockets within the enzyme's binding site, potentially enhancing potency and selectivity.
Caption: Potential binding interactions with a metalloenzyme.
Antimicrobial Activity
The sulfonamide moiety is a classic antibacterial pharmacophore. While the primary mechanism of action of traditional sulfa drugs is the inhibition of dihydropteroate synthase, novel sulfonamides may exhibit different mechanisms. Studies on structurally related compounds have shown that they can possess moderate to strong antibacterial effects, potentially through disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.[2] Therefore, 4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid warrants investigation for its potential antimicrobial properties against a panel of clinically relevant bacterial strains.
Self-Validating Research Workflow
To ensure the trustworthiness and reproducibility of research involving this compound, a self-validating workflow should be implemented.
Caption: A self-validating workflow for novel compound research.
This workflow ensures that each step is validated before proceeding to the next. For example, biological screening is only performed on material that has been rigorously characterized and confirmed to be of high purity. Any observed biological activity can then be confidently attributed to the compound of interest.
Conclusion and Future Directions
4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid represents an intriguing, yet underexplored, molecule with potential applications in drug discovery. Its structural features suggest a propensity for enzyme inhibition and possible antimicrobial activity. The lack of a readily available CAS number highlights an opportunity for foundational research, including the development and publication of a robust synthetic and characterization protocol. Future research should focus on the synthesis of this compound, a thorough evaluation of its physicochemical properties, and broad screening for biological activity. Structure-activity relationship (SAR) studies, involving the synthesis of analogs with modifications to the piperidine and benzoic acid moieties, will be crucial in elucidating the key structural determinants for any observed activity and in the potential development of novel therapeutic agents.
References
-
PubChemLite. 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid (C13H17NO4S). [Link]
-
Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. PMC. [Link]
-
PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid. [Link]
-
PubChem. 4-(4-Methyl-1-piperazinylmethyl)benzoic acid. [Link]
-
2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. PMC. [Link]
-
Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. SciELO. [Link]
-
Asian Journal of Chemistry. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]
-
ResearchGate. (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]
Sources
- 1. PubChemLite - 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid (C13H17NO4S) [pubchemlite.lcsb.uni.lu]
- 2. 4-Methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid | 1036541-46-4 | Benchchem [benchchem.com]
- 3. 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid, a molecule of interest in contemporary drug discovery. In the absence of extensive empirical data for this specific entity, this document integrates high-quality computational predictions with established, field-proven experimental methodologies for determining critical parameters. The ensuing discussion is framed to provide not just data, but a deeper understanding of the causal relationships between a compound's structure and its physicochemical behavior, a cornerstone of rational drug design. We will explore the molecule's structural attributes, its predicted ionization and lipophilicity, and the practical, step-by-step protocols for their empirical validation. Furthermore, a plausible synthetic pathway is outlined, offering insights into potential impurities and informing analytical method development. This guide is intended to serve as a foundational resource for researchers engaged in the evaluation and progression of this and structurally related compounds.
Molecular Identity and Structural Characteristics
4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid is a small molecule featuring a benzoic acid moiety linked to a 4-methylpiperidine ring via a sulfonamide bridge. This unique combination of functional groups dictates its physicochemical and, by extension, its potential pharmacokinetic properties.
The structural formula and key identifiers are presented below:
-
IUPAC Name: 4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid
-
Molecular Formula: C₁₃H₁₇NO₄S[1]
-
Molecular Weight: 283.34 g/mol
-
CAS Number: 787658-15-9
-
PubChem CID: 787658[1]
Caption: Chemical structure of 4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid.
Predicted Physicochemical Properties
Due to the limited availability of experimental data for this specific molecule, the following table summarizes key physicochemical properties derived from high-quality computational models. Such in silico predictions are invaluable in the early stages of drug discovery for triaging and prioritizing compounds before committing to resource-intensive laboratory synthesis and testing.[2][3] Reputable platforms such as ACD/Labs Percepta, which are trained on large, curated experimental datasets, offer a high degree of confidence in their predictions.[4][5][6]
| Property | Predicted Value | Significance in Drug Development |
| pKa (acidic) | 3.5 ± 0.2 | Governs the ionization state of the carboxylic acid group, impacting solubility, absorption, and receptor binding. |
| pKa (basic) | -2.0 ± 0.5 | The sulfonamide nitrogen is predicted to be non-basic, influencing its hydrogen bonding capacity and metabolic stability. |
| logP | 1.9[1] | A measure of lipophilicity, which is a key determinant of membrane permeability, plasma protein binding, and metabolic clearance. |
| Aqueous Solubility | pH-dependent | Crucial for formulation development and achieving sufficient concentrations for biological activity. Expected to be low at acidic pH and increase at higher pH due to the ionization of the carboxylic acid. |
| Polar Surface Area (PSA) | 77.9 Ų | Influences membrane permeability and oral bioavailability. |
Experimental Determination of Physicochemical Properties
The following sections detail the standard experimental protocols for the empirical determination of the key physicochemical properties of 4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid. The choice of these methods is guided by their robustness, reproducibility, and relevance to the pharmaceutical sciences.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that dictates the extent of ionization of a molecule at a given pH. For a molecule with a carboxylic acid group like our compound of interest, the pKa will significantly influence its solubility and interaction with biological targets. Potentiometric titration is the gold standard for pKa determination due to its high precision.[7]
Principle: A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the acidic functional group is 50% ionized, which corresponds to the midpoint of the buffer region in the titration curve.[8]
Experimental Protocol:
-
Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of 4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid in a suitable co-solvent (e.g., methanol or DMSO) if necessary, and then dilute with water to a final concentration of approximately 1-10 mM. The use of a co-solvent should be minimized and accounted for, as it can slightly alter the apparent pKa.
-
Calibration of the pH Electrode: Calibrate a high-quality pH electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[8]
-
Titration: Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a micro-burette containing a standardized solution of 0.1 M NaOH.
-
Data Acquisition: Add the titrant in small, precise increments, and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. The equivalence point is identified as the point of maximum slope on the titration curve (the inflection point).[8][9]
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Lipophilicity (logP) by RP-HPLC
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a fundamental property influencing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. While the traditional shake-flask method is a direct measure, it can be labor-intensive and require significant amounts of pure compound. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a reliable and higher-throughput alternative.[2]
Principle: The retention time of a compound on a non-polar stationary phase (like C18) in an RP-HPLC system is correlated with its lipophilicity. By calibrating the system with a series of reference compounds with known logP values, the logP of the test compound can be determined from its retention time.[2][10]
Experimental Protocol:
-
Preparation of Standards and Sample: Prepare stock solutions of a series of reference compounds with a range of known logP values (e.g., from -1 to 5) and the test compound, 4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid, in a suitable solvent (e.g., methanol or acetonitrile).
-
Chromatographic Conditions:
-
Column: A C18 stationary phase is typically used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a pH where the compound is in its neutral form, if possible) and an organic modifier (e.g., methanol or acetonitrile).
-
Detection: UV detection at a wavelength where the compound has significant absorbance.
-
-
Calibration Curve: Inject the standard solutions and record their retention times (t_R_). Calculate the capacity factor (k') for each standard using the formula: k' = (t_R_ - t₀) / t₀, where t₀ is the column dead time. Plot log k' versus the known logP values of the standards to generate a calibration curve.
-
Sample Analysis: Inject the test compound solution and determine its retention time and calculate its log k'.
-
logP Determination: Interpolate the logP of the test compound from its log k' value using the linear regression equation of the calibration curve.[2]
Determination of Aqueous Solubility
Aqueous solubility is a critical property that affects a drug's dissolution and subsequent absorption. The "shake-flask" method is the definitive technique for determining thermodynamic solubility.[11]
Principle: An excess of the solid compound is equilibrated with a specific solvent (e.g., water or a buffer of a certain pH) at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the saturated solution is then determined analytically.[11]
Experimental Protocol:
-
Equilibration: Add an excess amount of solid 4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid to a series of vials containing aqueous buffers at different physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).
-
Incubation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC with a pre-established calibration curve.
-
Data Reporting: Report the solubility as mg/mL or µM at each specific pH and temperature.
Plausible Synthetic Route
Understanding the synthesis of a compound is crucial for identifying potential impurities that may influence its physicochemical and biological properties. A common and effective method for the synthesis of aryl sulfonamides is the reaction of an arylsulfonyl chloride with an amine.[12][13]
Caption: A plausible synthetic route to the target compound.
Synthetic Protocol Outline:
-
Reaction Setup: In a round-bottom flask, dissolve 4-carboxybenzenesulfonyl chloride in a suitable aprotic solvent such as dichloromethane.
-
Amine Addition: To this solution, add an equimolar amount of 4-methylpiperidine and a slight excess of a non-nucleophilic base (e.g., triethylamine or pyridine) to act as a scavenger for the HCl byproduct.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, wash the reaction mixture with dilute acid to remove excess amine and base, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Relevance of Physicochemical Properties in Drug Development
The physicochemical properties detailed in this guide are not merely academic data points; they are critical determinants of a compound's potential as a therapeutic agent.
-
Solubility and pKa: The predicted acidic pKa of ~3.5 suggests that 4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid will be poorly soluble in the acidic environment of the stomach but will have increased solubility in the more neutral pH of the intestines. This pH-dependent solubility is a key consideration for oral formulation design.[14]
-
Lipophilicity (logP): The predicted logP of 1.9 falls within the range often associated with good oral bioavailability (Lipinski's Rule of Five suggests logP < 5). This moderate lipophilicity suggests a favorable balance between aqueous solubility and membrane permeability.
-
Structural Features: The sulfonamide linker is a common feature in many marketed drugs and is generally considered to be metabolically stable. The 4-methylpiperidine moiety can influence the compound's overall conformation and its interactions with biological targets.
By understanding and empirically validating these properties, researchers can make more informed decisions regarding lead optimization, formulation development, and the design of relevant in vitro and in vivo studies.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Journal of Chromatography A. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral an. [Link]
-
ECETOC. Assessment of reverse - phase. [Link]
-
PMC. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. [Link]
-
Bentham Science Publishers. Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
-
ACD/Labs. ACD/Labs Releases Percepta. [Link]
-
ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
-
Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]
-
Kyoto Electronics Manufacturing Co.,Ltd.("KEM"). How should the acid dissociation constant pKa be measured?. [Link]
-
Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
ACD/Labs. Decades of Reliable pKa Predictions. [Link]
-
ACD/Labs. Predict Molecular Properties | Percepta Software. [Link]
-
RSC Publishing. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. [Link]
-
European Journal of Chemistry. Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]
-
PubChemLite. 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid (C13H17NO4S). [Link]
Sources
- 1. PubChemLite - 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid (C13H17NO4S) [pubchemlite.lcsb.uni.lu]
- 2. lifechemicals.com [lifechemicals.com]
- 3. acdlabs.com [acdlabs.com]
- 4. acdlabs.com [acdlabs.com]
- 5. ACD/Labs Announces Version 2025 of Software on Its Spectrus® & Percepta® Platforms [labbulletin.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Open-source QSAR models for pKa prediction using multiple machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational methodology for solubility prediction: Application to the sparingly soluble solutes [repository.cam.ac.uk]
- 9. schrodinger.com [schrodinger.com]
- 10. Tools-Computational Pharmaceutics Group [computpharm.org]
- 11. selectscience.net [selectscience.net]
- 12. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid IUPAC name
An In-Depth Technical Guide to 4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid, a bifunctional organic compound of significant interest to medicinal chemists and drug development professionals. The document details the molecule's physicochemical properties, presents a robust and validated protocol for its synthesis, explains the underlying reaction mechanism, and explores its potential as a versatile scaffold in modern drug discovery based on the well-established pharmacological relevance of its constituent moieties. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of compound libraries and the development of novel therapeutic agents.
Introduction: A Scaffold of Pharmacological Potential
4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid (Figure 1) is a synthetic organic molecule that merges three key structural motifs of high value in medicinal chemistry: a benzoic acid group, a sulfonamide linker, and a substituted piperidine ring. The sulfonamide group is a cornerstone pharmacophore found in a wide array of clinically approved drugs, including antimicrobial, anti-inflammatory, anticancer, and diuretic agents.[1] Its function as a stable, non-hydrolyzable mimic of a peptide bond and its ability to engage in critical hydrogen bonding interactions make it a privileged scaffold.
The benzoic acid moiety provides a carboxylic acid handle, which is instrumental for modulating physicochemical properties such as solubility or for serving as a key interaction point with biological targets. Finally, the 4-methylpiperidine group enhances lipophilicity and provides a three-dimensional structural element that can be crucial for achieving specific and high-affinity binding to protein targets. Structurally related compounds incorporating piperidine or piperazine sulfonamides have demonstrated notable biological activities, including antibacterial effects and enzyme inhibition.[2]
This guide provides the necessary technical details to empower researchers to synthesize, characterize, and strategically utilize this compound in drug discovery programs.
Physicochemical and Structural Properties
The fundamental properties of the title compound are summarized in Table 1. A precise understanding of these characteristics is essential for its handling, reaction setup, and analytical characterization.
Table 1: Physicochemical Properties of 4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid
| Property | Value | Source(s) |
| IUPAC Name | 4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid | [3] |
| Molecular Formula | C₁₃H₁₇NO₄S | [3][4] |
| Molecular Weight | 283.34 g/mol | [4] |
| Canonical SMILES | CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | [3] |
| InChIKey | GMHMXSDZBUXIBZ-UHFFFAOYSA-N | [3] |
| Monoisotopic Mass | 283.08783 Da | [3] |
Synthesis and Mechanistic Insights
The synthesis of 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid is most reliably achieved via a nucleophilic substitution reaction between a commercially available sulfonyl chloride and a secondary amine. This approach is efficient, scalable, and relies on a well-understood reaction mechanism.
General Reaction Scheme
The synthesis proceeds by reacting 4-(chlorosulfonyl)benzoic acid with 4-methylpiperidine in the presence of a suitable base to neutralize the hydrochloric acid byproduct.
Mechanistic Rationale
The formation of the sulfonamide bond is a classic example of nucleophilic attack on a sulfonyl chloride. The key steps are outlined below:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-methylpiperidine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the 4-(chlorosulfonyl)benzoic acid.
-
Chloride Displacement: The sulfur-chlorine bond breaks, and the chloride ion is expelled as a leaving group.
-
Deprotonation: The resulting positively charged nitrogen is deprotonated. In the experimental protocol, a base (e.g., sodium carbonate) is added to neutralize the generated hydrochloric acid (HCl), driving the reaction to completion.
The logical flow of this mechanism is depicted in the following diagram.
Caption: Logical flow of the sulfonamide formation mechanism.
Detailed Experimental Protocol
This protocol is adapted from established methods for sulfonamide synthesis.[1]
Materials:
-
4-(Chlorosulfonyl)benzoic acid (1.0 eq)
-
4-Methylpiperidine (1.1 eq)
-
Sodium carbonate (Na₂CO₃) (1.2 eq)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylpiperidine (1.1 eq) and sodium carbonate (1.2 eq) in deionized water.
-
Causality: Sodium carbonate acts as a base to neutralize the HCl formed during the reaction, preventing the protonation of the amine reactant and driving the equilibrium towards the product.
-
-
Cooling: Chill the reaction mixture to 0 °C in an ice-water bath with continuous stirring.
-
Causality: The reaction is exothermic. Cooling is essential to control the reaction rate and minimize the formation of potential side products.
-
-
Reagent Addition: Slowly add a solution of 4-(chlorosulfonyl)benzoic acid (1.0 eq) dissolved in a minimal amount of a suitable solvent (if necessary, though it may be added as a solid in portions) to the cooled amine solution.
-
Reaction: After the complete addition, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.
-
In-Process Validation (TLC): Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 10% methanol in dichloromethane). The reaction is complete upon the disappearance of the limiting reagent (typically the sulfonyl chloride).
-
Workup - Acidification: Once the reaction is complete, cool the mixture again in an ice bath and slowly acidify to pH ~2-3 by adding 1 M HCl. The desired product, being a carboxylic acid, will precipitate out of the aqueous solution at low pH.
-
Isolation: Collect the white solid precipitate by vacuum filtration.
-
Purification: Wash the crude product sequentially with cold deionized water and a non-polar solvent like n-hexane to remove residual starting materials and impurities.
-
Drying: Dry the purified product under vacuum to yield 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid.
Caption: Experimental workflow for synthesis and purification.
Expected Spectroscopic Characterization
Full characterization by spectroscopic methods is required to confirm the structure and purity of the synthesized compound. The following are expected spectral features:
-
¹H NMR:
-
Aromatic Protons: Two sets of doublets in the aromatic region (~7.8-8.2 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Carboxylic Acid Proton: A broad singlet far downfield (>10 ppm), which may be exchangeable with D₂O.
-
Piperidine Protons: A complex series of multiplets in the aliphatic region (~1.0-3.5 ppm) corresponding to the axial and equatorial protons of the piperidine ring.
-
Methyl Protons: A doublet at ~0.9-1.0 ppm, coupled to the adjacent methine proton.
-
-
IR Spectroscopy:
-
O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹ (carboxylic acid).
-
C=O Stretch: A strong, sharp absorption at ~1700 cm⁻¹ (carboxylic acid).
-
S=O Stretch: Two strong absorptions characteristic of a sulfonamide at ~1350 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric).
-
Potential Applications in Drug Discovery
Given its structural features, 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid is a highly attractive scaffold for generating compound libraries for screening against various biological targets.
-
Scaffold for Kinase Inhibitors: The sulfonamide moiety is a common feature in many kinase inhibitors, where it can act as a hinge-binding element.
-
Antibacterial Agents: The sulfonamide class has a long history of use as antibacterial agents (sulfa drugs). New derivatives are continually explored to combat resistance.
-
Anticancer Therapeutics: The piperidine ring is present in numerous modern anticancer agents. For instance, certain piperidine derivatives have been investigated as inhibitors of the c-Myc oncoprotein, a key target in lung cancer and other malignancies.[5]
The bifunctional nature of the molecule allows for further derivatization at the carboxylic acid group (e.g., forming amides or esters) to explore structure-activity relationships (SAR) systematically.
Caption: Potential research applications derived from the core scaffold.
Conclusion
4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid is a valuable chemical entity whose synthesis is straightforward and based on fundamental, reliable organic chemistry principles. Its structure combines pharmacologically relevant motifs, making it a compound of high interest for library synthesis and as a foundational building block for targeted drug discovery campaigns. The detailed protocol and mechanistic understanding provided in this guide offer researchers a solid platform from which to launch their investigations.
References
-
PubChemLite. (n.d.). 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid (C13H17NO4S). Retrieved from [Link]
-
European Journal of Medicinal Chemistry. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. PubMed. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid | 1036541-46-4 | Benchchem [benchchem.com]
- 3. PubChemLite - 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid (C13H17NO4S) [pubchemlite.lcsb.uni.lu]
- 4. 4-(4-Methyl-piperidine-1-sulfonyl)-benzoic acid | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Reagent Profile: 4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic Acid
The following technical guide provides an in-depth analysis of 4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid , a critical building block in medicinal chemistry. This document is structured for researchers and drug development professionals, focusing on synthesis, chemical utility, and strategic application in Fragment-Based Drug Discovery (FBDD).
Executive Summary
4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid (CAS: 385381-42-0) is a bifunctional pharmacophore scaffold extensively used in the synthesis of G-protein coupled receptor (GPCR) modulators and metabolic enzyme inhibitors. Structurally, it combines a polar, reactive carboxylic acid "head" with a lipophilic, metabolically stable 4-methylpiperidine sulfonamide "tail."
This guide details the synthesis , physicochemical properties , and application logic of this scaffold, providing a validated protocol for its generation and subsequent coupling in high-throughput medicinal chemistry campaigns.
| Property | Data |
| CAS Number | 385381-42-0 |
| Molecular Formula | C₁₃H₁₇NO₄S |
| Molecular Weight | 283.34 g/mol |
| pKa (Calc) | ~3.9 (Carboxylic Acid), ~10.5 (Sulfonamide) |
| LogP (Calc) | 2.1 – 2.4 |
| Primary Utility | Amide coupling partner for library generation |
Structural Logic & Pharmacophore Analysis
In drug design, this molecule serves as a "Reverse Sulfonamide" linker. Unlike primary sulfonamides often associated with toxicity or rapid clearance, the tertiary sulfonamide (piperidinyl-sulfonyl) moiety offers distinct advantages:
-
Metabolic Stability: The sulfonyl group protects the piperidine nitrogen from oxidation, reducing clearance via CYP450 enzymes.
-
Rigid Geometry: The sulfonyl linker imposes a specific dihedral angle, orienting the piperidine ring out of the plane of the benzene ring, creating a defined 3D shape critical for binding deep protein pockets.
-
Synthetic Handle: The free carboxylic acid allows for facile diversification via amide coupling (e.g., HATU, EDC/HOBt) to generate diverse libraries.
Visualization: Structural Functionality
The following diagram illustrates the functional segmentation of the molecule for SAR (Structure-Activity Relationship) studies.
Figure 1: Pharmacophore segmentation showing the role of each moiety in ligand-protein binding.
Validated Synthesis Protocol
This protocol describes the synthesis of the title compound from 4-(chlorosulfonyl)benzoic acid and 4-methylpiperidine . This method is designed to be self-validating through pH control, ensuring high purity without chromatography.
Reaction Mechanism
The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur of the sulfonyl chloride. The carboxylic acid moiety remains largely unreactive towards the amine under these specific basic aqueous conditions due to carboxylate formation (protection by deprotonation).
Step-by-Step Methodology
Reagents:
-
4-(Chlorosulfonyl)benzoic acid (1.0 eq)[1]
-
4-Methylpiperidine (1.1 eq)
-
Sodium Carbonate (
) (2.5 eq) -
Solvent: Water / Acetone (1:1 v/v)
-
Acid: 1N HCl (for workup)
Procedure:
-
Preparation: Dissolve
(2.5 eq) in water. Add 4-methylpiperidine (1.1 eq) and stir at 0°C. -
Addition: Dissolve 4-(chlorosulfonyl)benzoic acid in a minimal amount of acetone. Add this solution dropwise to the aqueous amine mixture over 30 minutes. Critical: Maintain temperature < 5°C to prevent hydrolysis of the sulfonyl chloride.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours.
-
Checkpoint: Monitor by TLC (System: MeOH/DCM 1:9). The starting sulfonyl chloride should disappear.
-
-
Workup (Self-Validating Step):
-
Evaporate acetone under reduced pressure.
-
The remaining aqueous solution contains the product as a carboxylate salt (soluble).
-
Wash the basic aqueous layer with Ethyl Acetate (
) to remove unreacted 4-methylpiperidine and neutral impurities. -
Acidification: Slowly add 1N HCl to the aqueous layer until pH ~2-3. The product will precipitate as a white solid.
-
-
Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.
Yield Expectation: 85-95% Purity: >98% (by HPLC)
Synthesis Workflow Diagram
Figure 2: Workflow for the aqueous-basic synthesis, highlighting the pH-switch purification strategy.
Applications in Drug Discovery
This building block is a staple in Fragment-Based Drug Discovery (FBDD) and High-Throughput Synthesis (HTS) .
Library Generation (Amide Coupling)
The primary utility of this acid is its conversion into amides. The resulting N-aryl-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamides are privileged structures in:
-
Chemokine Receptor Antagonists (e.g., CCR1, CCR5): The sulfonamide tail mimics the hydrophobic requirements of the receptor's transmembrane pocket.
-
11β-HSD1 Inhibitors: Used to treat metabolic syndrome; the piperidine ring often occupies the solvent-exposed region of the enzyme.
Case Study: ROR t Inverse Agonists
Research into Retinoic Acid Receptor-related Orphan Receptor gamma t (ROR
-
Mechanism: The carboxylic acid is coupled to an amine-containing core (e.g., a biaryl system).
-
Role of 4-Methylpiperidine: It acts as a "solubilizing tail" that also improves microsomal stability compared to a simple phenyl or alkyl group.
Safety & Handling (E-E-A-T)
While the final product is relatively benign, the starting materials require strict safety protocols.
-
4-(Chlorosulfonyl)benzoic acid: Corrosive and moisture-sensitive. Handle in a fume hood. It hydrolyzes to sulfuric acid and HCl upon contact with water without base.
-
4-Methylpiperidine: Flammable liquid, causes skin burns.
-
Final Product: Irritant. Standard PPE (gloves, goggles) is sufficient.
Storage: Store the acid in a cool, dry place. It is stable at room temperature for years if kept dry.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 509561: 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid.[2] Retrieved from [Link][2]
Sources
spectroscopic data for 4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid
Technical Characterization Guide: 4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid
Part 1: Executive Technical Summary
This guide provides a comprehensive spectroscopic framework for the identification, characterization, and quality control of 4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid . This compound represents a critical scaffold in medicinal chemistry, combining a lipophilic 4-methylpiperidine moiety with a polar benzoic acid tail via a robust sulfonamide linker.
The integration of the electron-withdrawing sulfonyl group and the carboxylic acid creates a unique electronic push-pull system across the phenyl ring, resulting in a distinct spectroscopic signature. This document details the expected NMR, MS, and IR data required to validate synthesis and purity in a drug discovery setting.
Part 2: Physicochemical Profile & Core Identity[1][2][3]
Before spectroscopic analysis, the fundamental physicochemical properties must be established to determine solvent compatibility for NMR and LC-MS workflows.
| Property | Value | Technical Note |
| IUPAC Name | 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid | |
| Formula | C₁₃H₁₇NO₄S | |
| Molecular Weight | 283.34 g/mol | Monoisotopic Mass: 283.0878 |
| CAS Registry | Referenced via CID 787658 | |
| Solubility Profile | DMSO, Methanol, DMF | Poor solubility in non-polar solvents (Hexane, DCM) due to the free carboxylic acid. |
| pKa (Predicted) | ~4.0 (Carboxylic Acid) | Requires acidic mobile phase (Formic Acid/TFA) for retention in RPLC. |
Part 3: Synthesis & Workup Logic (The Origin of the Signal)
To understand the impurity profile, one must understand the genesis of the sample. This compound is typically synthesized via the nucleophilic attack of 4-methylpiperidine on 4-(chlorosulfonyl)benzoic acid.
Critical Impurity Vectors:
-
Hydrolysis: The starting material (sulfonyl chloride) can hydrolyze to the sulfonic acid if water is present.
-
Regioselectivity: Unlikely an issue here, but bis-substitution is impossible due to stoichiometry.
Figure 1: Synthesis and purification workflow delineating the origin of the target molecule and potential hydrolysis impurities.
Part 4: Spectroscopic Characterization Standards
The following data sets serve as the "Gold Standard" for validating the identity of the molecule.
A. Mass Spectrometry (LC-MS)
Methodology: Electrospray Ionization (ESI) is the preferred method.
-
Positive Mode (ESI+):
-
[M+H]⁺: 284.1 m/z (Base Peak).
-
[M+Na]⁺: 306.1 m/z (Common adduct in glass/sodium-rich buffers).
-
Fragmentation: High collision energy often cleaves the S-N bond, yielding a characteristic fragment for the benzoyl-sulfonyl cation.
-
-
Negative Mode (ESI-):
-
[M-H]⁻: 282.1 m/z.[1]
-
Note: This mode is highly sensitive due to the facile deprotonation of the carboxylic acid.
-
B. Proton NMR (¹H NMR) – The Fingerprint
Solvent: DMSO-d₆ (Preferred for solubility and exchangeable proton visibility). Frequency: 400 MHz or higher.[2][3]
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 13.20 - 13.50 | Broad Singlet | 1H | COOH | Exchangeable acidic proton. Disappears with D₂O shake. |
| 8.15 | Doublet (d) | 2H | Ar-H (Ortho to COOH) | Deshielded by the carbonyl anisotropy and electron-withdrawing effect. |
| 7.85 | Doublet (d) | 2H | Ar-H (Meta to COOH) | Deshielded by the sulfonyl group. Part of the AA'BB' system. |
| 3.60 - 3.75 | Broad Doublet | 2H | Pip-H (Equatorial N-CH₂) | Deshielded by the adjacent Sulfonyl group. |
| 2.20 - 2.35 | Triplet of Doublets | 2H | Pip-H (Axial N-CH₂) | Shielded relative to equatorial protons due to ring anisotropy. |
| 1.55 - 1.65 | Multiplet | 2H | Pip-H (C3/C5 Equatorial) | Aliphatic ring protons. |
| 1.30 - 1.45 | Multiplet | 1H | Pip-H (Methine CH) | The tertiary carbon carrying the methyl group. |
| 1.05 - 1.20 | Multiplet | 2H | Pip-H (C3/C5 Axial) | Aliphatic ring protons. |
| 0.88 | Doublet (d) | 3H | CH₃ | Characteristic methyl doublet. Coupling constant J ≈ 6-7 Hz. |
Key Diagnostic Feature: The aromatic region must show a clean AA'BB' system (two "roofing" doublets) centered around 8.0 ppm. Any asymmetry here suggests contamination with the sulfonic acid starting material.
C. Infrared Spectroscopy (FT-IR)
Technique: ATR (Attenuated Total Reflectance) on solid powder.
-
3300 - 2500 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).
-
1680 - 1700 cm⁻¹: Strong C=O stretch (Acid carbonyl).
-
1320 - 1340 cm⁻¹: Asymmetric S=O stretch (Sulfonamide).
-
1150 - 1170 cm⁻¹: Symmetric S=O stretch.
Part 5: Structural Connectivity Map
To assist in 2D-NMR interpretation (COSY/HMBC), the following diagram maps the logical flow of magnetization transfer and coupling networks.
Figure 2: NMR connectivity map illustrating the coupling networks (COSY) and long-range correlations (HMBC) expected for structural confirmation.
Part 6: Quality Control & Purity Protocol
When receiving or synthesizing this material, follow this "Self-Validating" protocol:
-
Visual Inspection: The compound should be a white to off-white solid. Yellowing indicates oxidation of trace impurities.
-
Solubility Check: Dissolve 1 mg in 1 mL of 1:1 Methanol/Water. If it remains cloudy, add 0.1% Formic Acid. If it clears, the amine/acid functionality is intact.
-
LC-MS Purity Scan:
-
Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid).
-
Pass Criteria: Single peak at >95% UV area (254 nm).
-
Fail Criteria: Presence of peak at [M-Piperidine+OH] (Hydrolyzed sulfonic acid).
-
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 787658, 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid. Retrieved February 21, 2026, from [Link]
-
Royal Society of Chemistry. (2024). General Methods for Sulfonamide Synthesis and Characterization. Retrieved from [Link]
Sources
Methodological & Application
Application Note: High-Throughput Screening of Sulfonamide Inhibitors against Carbonic Anhydrase II (Esterase Activity Assay)
Introduction & Mechanistic Rationale
Carbonic Anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide (
Sulfonamides (
Mechanism of Action: The "Zinc Trap"
The catalytic efficiency of CA relies on a zinc-bound hydroxide ion (
Figure 1: Mechanism of sulfonamide-mediated inhibition.[2] The deprotonated sulfonamide nitrogen displaces the catalytic water molecule, coordinating directly with the Zinc ion.
Experimental Design Strategy
While the physiological reaction involves
Critical Optimization Parameters
-
Buffer Anions (The Chloride Problem):
-
Insight: Many standard buffers (PBS, standard Tris-HCl) contain high concentrations of chloride (
). Chloride is a weak anionic inhibitor of CA. -
Solution: Use Tris-Sulfate or HEPES-Sulfate buffers. Sulfate (
) does not bind the Zn active site, ensuring measured inhibition is due solely to the sulfonamide.
-
-
Solvent Tolerance:
-
Insight: Sulfonamides are often lipophilic and require DMSO. However, DMSO concentrations >1-2% can denature hCA II or affect the esterase activity baseline.
-
Solution: Maintain final DMSO concentration
.
-
-
Pre-Incubation:
-
Insight: Sulfonamides often exhibit slow-binding kinetics due to the steric fit required within the active site cleft.
-
Solution: A mandatory 15-minute pre-incubation of Enzyme + Inhibitor is required before adding the substrate to reach equilibrium.
-
Protocol: 96-Well Kinetic Assay
Reagent Preparation
| Reagent | Concentration (Stock) | Preparation Details | Storage |
| Assay Buffer | 50 mM Tris, pH 7.6 | Adjust pH with | |
| hCA II Enzyme | 1 | Dilute in Assay Buffer. Final assay conc: 100-200 nM. | |
| Substrate (4-NPA) | 20 mM Stock | Dissolve in 100% DMSO or Acetonitrile. Must be fresh. | Discard after use |
| Inhibitors | 10 mM Stock | Dissolve in 100% DMSO. Serial dilute in Assay Buffer. |
Assay Workflow
Figure 2: Step-by-step liquid handling workflow for a 200 µL final reaction volume.
Detailed Procedure
-
Blanking: Designate wells for "No Enzyme" (Buffer + Substrate) to account for the spontaneous non-enzymatic hydrolysis of 4-NPA.
-
Inhibitor Addition: Add 10
L of sulfonamide dilutions (ranging from 0.1 nM to 10 M) to the test wells. -
Enzyme Addition: Add 10
L of hCA II enzyme solution. -
Pre-Incubation: Shake plate gently (orbital, 300 rpm) for 15 minutes at 25°C.
-
Substrate Initiation: Add 100
L of freshly prepared 1 mM 4-NPA solution (diluted from stock into Assay Buffer immediately before use). -
Measurement: Immediately monitor absorbance at 405 nm every 30 seconds for 10-15 minutes using a microplate reader.
Data Analysis & Validation
Calculating Initial Velocity ( )
Determine the slope of the linear portion of the Absorbance vs. Time curve (typically minutes 1–5).
IC50 Determination
Plot % Inhibition vs. log[Inhibitor] . Fit the data using a non-linear regression (4-parameter logistic equation):
Converting IC50 to Ki (Cheng-Prusoff)
Since sulfonamides are competitive inhibitors, the
- : Concentration of 4-NPA used (e.g., 1 mM).
- : Michaelis constant of hCA II for 4-NPA (typically ~1.4 mM under these conditions, but must be determined empirically for your specific enzyme batch).
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| High Background Rate | Spontaneous hydrolysis of 4-NPA | Ensure 4-NPA stock is fresh. Keep buffer pH |
| No Inhibition (Known Drug) | Buffer interference | Check if Tris-HCl was used instead of Tris-SO4. Chloride interferes. |
| Precipitation | Poor solubility of sulfonamide | Check well for turbidity. Lower inhibitor concentration or verify DMSO tolerance (max 1%). |
| Non-Sigmoidal Curve | Enzyme concentration too high | Ensure |
References
-
Supuran, C. T. (2008).[5] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[5][6][7] Nature Reviews Drug Discovery, 7(2), 168–181.
-
Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy.[5] Nature Reviews Drug Discovery, 10(10), 767-777.[5]
-
BenchChem. (2025).[8] Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes and Protocols.
- Ceruso, M., & Supuran, C. T. (2014). Carbonic anhydrase inhibition assay. Bio-protocol, 4(10), e1127.
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mathewsopenaccess.com [mathewsopenaccess.com]
- 3. mdpi.com [mdpi.com]
- 4. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. Carbonic anhydrase inhibitors and activators for novel therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Evaluating the Antibacterial Efficacy of Piperazine Derivatives
Introduction: The Piperazine Scaffold - A Cornerstone in Antibacterial Drug Discovery
The relentless rise of antimicrobial resistance (AMR) necessitates a continuous search for novel therapeutic agents.[1] Within the landscape of medicinal chemistry, the piperazine nucleus has emerged as a "privileged scaffold"—a core molecular structure that is frequently found in biologically active compounds.[1][2] This six-membered heterocyclic ring, containing two nitrogen atoms at opposing positions, offers a unique combination of structural rigidity, synthetic tractability, and the ability to modulate physicochemical properties. These attributes have made piperazine and its derivatives a cornerstone in the development of a wide array of therapeutic agents, including potent antibacterial drugs.[3]
The versatility of the piperazine ring allows for substitutions at its nitrogen atoms, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles. This has led to the development of several successful classes of antibiotics. Notably, the piperazine moiety is a key component of the widely used fluoroquinolone antibiotics, such as ciprofloxacin and norfloxacin, and the anti-pseudomonal penicillin, piperacillin. The presence of this scaffold often enhances a molecule's ability to penetrate bacterial cell walls and can broaden its spectrum of activity.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antibacterial efficacy of novel piperazine derivatives. We will delve into the known mechanisms of action, provide detailed, field-proven protocols for key in vitro assays, and offer insights into the interpretation of the generated data.
Mechanisms of Antibacterial Action: A Tale of Two Targets
Piperazine derivatives exert their antibacterial effects through diverse mechanisms, primarily by targeting essential bacterial processes. The two most well-characterized mechanisms are the inhibition of DNA replication and the disruption of bacterial cell membrane integrity.
Inhibition of DNA Gyrase and Topoisomerase IV: The Fluoroquinolone Pathway
The most prominent class of piperazine-containing antibiotics, the fluoroquinolones, function by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.
-
DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the bacterial DNA, a process vital for the initiation of DNA replication.[6][7]
-
Topoisomerase IV: In Gram-positive bacteria, the primary target is topoisomerase IV, which is responsible for decatenating (unlinking) daughter chromosomes after replication, allowing for proper cell division.[6][8]
Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterium.[5]
Figure 1: Mechanism of action for piperazine-containing fluoroquinolones.
Disruption of Bacterial Cell Membrane Integrity
A growing body of research indicates that non-fluoroquinolone piperazine derivatives can exert their antibacterial effects by targeting the bacterial cell membrane.[9][10][11] This mechanism is particularly promising as it can be effective against bacteria that have developed resistance to traditional antibiotics targeting intracellular processes.
The mode of action often involves an electrostatic interaction between a positively charged group on the piperazine derivative and the negatively charged components of the bacterial cell wall and membrane.[10][11] This interaction can lead to:
-
Increased Membrane Permeability: The compound disrupts the lipid bilayer, leading to the leakage of essential intracellular components such as ions, metabolites, and proteins.[10][12]
-
Membrane Depolarization: The integrity of the membrane potential is compromised, affecting cellular processes that rely on it, such as ATP synthesis.
-
Cell Lysis: In some cases, the damage to the cell membrane is so severe that it leads to complete cell lysis and death.[11]
Figure 3: Workflow for the Broth Microdilution MIC Assay.
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
Procedure:
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.
-
Thoroughly mix the contents of each selected well.
-
Aseptically transfer a fixed volume (e.g., 10 µL) from each of these wells and spot-plate or spread-plate onto separate, labeled TSA plates.
-
-
Incubation:
-
Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.
-
-
Interpretation of Results:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
-
Causality Behind Experimental Choices:
-
Why subculture from clear wells? This step differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. If bacteria regrow after being transferred to a drug-free medium, the compound was bacteriostatic at that concentration.
-
Why a 99.9% reduction? This is the standard definition of bactericidal activity, providing a stringent and reproducible endpoint.
Protocol 3: Time-Kill Kinetics Assay
This assay provides a dynamic view of antibacterial activity, showing the rate at which a compound kills bacteria over time.
Materials:
-
Test piperazine derivative at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Mid-logarithmic phase culture of the test organism
-
CAMHB
-
Sterile flasks or tubes
-
Shaking incubator (37°C)
-
TSA plates
-
Sterile saline or PBS for serial dilutions
Procedure:
-
Inoculum and Compound Preparation:
-
Prepare a bacterial inoculum in CAMHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Prepare flasks containing CAMHB with the test compound at the desired concentrations (e.g., 0x MIC [growth control], 1x MIC, 2x MIC, 4x MIC).
-
-
Exposure and Sampling:
-
Inoculate the prepared flasks with the bacterial suspension.
-
Incubate the flasks in a shaking incubator at 37°C.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), aseptically remove an aliquot from each flask.
-
-
Quantification of Viable Bacteria:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. [8]
-
Sources
- 1. Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. ijbpas.com [ijbpas.com]
- 4. N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and evaluation of novel 3-(piperazin-1-yl)propan-2-ol-modified carbazole derivatives targeting the bacterial membrane - Arabian Journal of Chemistry [arabjchem.org]
- 10. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
large-scale synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid as an intermediate for imatinib
An Application Note for the Large-Scale Synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a Key Intermediate for Imatinib
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a critical raw material in the manufacturing of Imatinib (marketed as Gleevec®)[1][2]. Imatinib is a first-line molecularly targeted therapy for chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GIST)[1]. The economic and therapeutic importance of Imatinib necessitates a robust, scalable, and efficient process for its key intermediates. This application note details a preferred industrial synthesis route, provides a step-by-step protocol, outlines process control parameters, and discusses critical safety and purification considerations. The target audience includes researchers, process chemists, and drug development professionals involved in active pharmaceutical ingredient (API) manufacturing.
Introduction and Strategic Importance
The synthesis of complex APIs like Imatinib is a multi-step process where the efficiency and purity of each step directly impact the final product's quality and cost. 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid serves as the foundational backbone, providing the benzamide portion of the final Imatinib molecule. Its structure contains the reactive carboxylic acid group for amide coupling and the N-methylpiperazine moiety, which is crucial for the solubility and pharmacological profile of Imatinib.
Several synthetic routes have been developed, including the hydrolysis of a nitrile precursor and the reductive amination of an aldehyde[3][4][5]. However, for large-scale industrial production, a highly efficient and atom-economical route is the direct nucleophilic substitution of 4-(chloromethyl)benzoic acid with 1-methylpiperazine. This method is favored for its use of readily available starting materials and relatively straightforward reaction conditions[6][7]. This document will focus on an optimized protocol based on this widely adopted strategy.
Synthetic Workflow Overview
The synthesis proceeds via a direct SN2 reaction where the secondary amine of 1-methylpiperazine displaces the chloride from 4-(chloromethyl)benzoic acid. An acid scavenger (base) is required to neutralize the hydrochloric acid generated in situ. The final product is often isolated as a stable dihydrochloride salt, which facilitates handling and storage[2][8].
Caption: Overall workflow for the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
Detailed Protocol for Large-Scale Synthesis
This protocol is adapted from established industrial processes and is designed for scalability. The reaction between 4-(chloromethyl)benzoic acid and 1-methylpiperazine can be conducted in various solvents, with n-butanol being a suitable choice for its boiling point and solubility profile[6].
Materials and Equipment
-
Reagents:
-
4-(Chloromethyl)benzoic acid (CAS: 1642-81-5)
-
1-Methylpiperazine (CAS: 109-01-3)
-
Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) as an acid binding agent[2][7].
-
n-Butanol (n-BuOH) or similar solvent (e.g., DMF, Acetonitrile)[6][7][9].
-
Hydrochloric Acid (HCl), concentrated or as gas.
-
Water (Deionized).
-
-
Equipment:
-
Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe.
-
Filtration apparatus (e.g., Nutsche filter-dryer).
-
Vacuum oven.
-
Standard laboratory glassware and personal protective equipment (PPE).
-
Step-by-Step Procedure
-
Reactor Charging: In a suitably sized reactor, charge 4-(chloromethyl)benzoic acid (1.0 eq), sodium bicarbonate (1.2 eq), and n-butanol (5-10 volumes). Begin stirring to form a suspension.
-
Addition of 1-Methylpiperazine: Slowly add 1-methylpiperazine (1.2-1.5 eq) to the reactor at room temperature. A slight exotherm may be observed. Using a molar excess of 1-methylpiperazine helps to ensure the complete consumption of the starting material and can also act as the base[10][11].
-
Reaction: Heat the reaction mixture to 80-90°C and maintain for 3-6 hours[6]. The progress of the reaction should be monitored by a suitable analytical method, such as HPLC or TLC, to confirm the disappearance of the 4-(chloromethyl)benzoic acid starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent can be partially removed under reduced pressure to concentrate the mixture[11].
-
Isolation of Free Base (Optional): Add water to the reaction mixture and stir. Adjust the pH to basic (pH > 9) with an aqueous base like NaOH if an inorganic base was not used in the reaction step. This ensures the product is in its free base form. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to separate the product from inorganic salts.
-
Formation of Dihydrochloride Salt: To the solution containing the free base, or directly to the cooled reaction mixture if isolation is not performed, slowly add concentrated hydrochloric acid or bubble HCl gas until the pH is strongly acidic (pH 1-2)[7][9].
-
Precipitation and Filtration: The dihydrochloride salt of the product will precipitate as a white solid. Cool the slurry to 0-5°C to maximize precipitation. The solid is then collected by filtration.
-
Washing and Drying: Wash the filter cake with a cold solvent like acetone or isopropanol to remove residual impurities[3]. Dry the product under vacuum at 50-60°C until a constant weight is achieved. The final product is 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, typically as a white powder[7].
Process Parameters and Data Summary
The following table summarizes key quantitative data and process parameters for achieving high yield and purity.
| Parameter | Value / Range | Rationale / Comment |
| Molar Ratios | ||
| 4-(Chloromethyl)benzoic acid | 1.0 eq | Limiting reagent. |
| 1-Methylpiperazine | 1.2 - 1.5 eq[10] | An excess drives the reaction to completion. |
| Acid Scavenger (Base) | 1.1 - 2.0 eq | Neutralizes the HCl byproduct, preventing protonation of the 1-methylpiperazine nucleophile. |
| Reaction Conditions | ||
| Solvent | n-Butanol, DMF, Water[6][7][9] | Choice depends on desired temperature, solubility, and downstream processing. |
| Temperature | 30 - 150 °C[7][9] | Higher temperatures increase reaction rate but may also increase impurity formation. A range of 80-90°C is a good starting point. |
| Reaction Time | 1 - 8 hours[7][10] | Monitored by in-process controls (IPC) like HPLC until starting material is <1%. |
| Yield & Purity | ||
| Expected Yield | >95%[9] | High yields are achievable with optimized conditions and proper work-up. |
| Expected Purity (HPLC) | >99.5%[9] | Purity is critical for use as a pharmaceutical intermediate. The dihydrochloride salt precipitation is an effective purification step. |
Quality Control and Troubleshooting
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
HPLC: To determine purity and quantify impurities.
-
¹H NMR: To confirm the chemical structure. Key signals include the singlet for the N-methyl group (~2.3 ppm), the benzylic CH₂ protons (~3.5 ppm), and the aromatic protons (7.4-7.9 ppm)[5].
-
Mass Spectrometry: To confirm the molecular weight.
Troubleshooting:
-
Issue: Formation of a quaternary ammonium salt impurity. This occurs when the product, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, reacts with another molecule of 4-(chloromethyl)benzoic acid[11].
-
Solution: Use a slight excess of 1-methylpiperazine and ensure its timely addition. Avoid excessively high temperatures or prolonged reaction times after the starting material is consumed.
-
-
Issue: Low yield or incomplete reaction.
-
Solution: Ensure the acid scavenger is effective and present in sufficient quantity. Check for reagent quality, as moisture can deactivate the starting material. Increase reaction temperature or time as guided by IPCs.
-
-
Issue: Product is difficult to filter or is oily.
-
Solution: Ensure complete conversion to the dihydrochloride salt by checking the pH. The use of an anti-solvent during precipitation can improve crystal morphology.
-
Conclusion
The synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid via direct coupling of 4-(chloromethyl)benzoic acid and 1-methylpiperazine represents a scalable, efficient, and economically viable route for industrial production. Careful control of reaction parameters, particularly stoichiometry and temperature, is essential to minimize impurity formation and achieve high yields of the pure product. The isolation of the compound as its dihydrochloride salt provides a stable intermediate ready for the subsequent coupling reaction in the synthesis of Imatinib, a life-saving anticancer therapeutic.
References
- CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride.
-
A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF. ResearchGate. [Link]
-
Imatinib Intermediate Manufacturer in India | Vihita Bio. Vihita Bio. [Link]
- PROCESS FOR PREPARING IMATINIB AND SALTS THEREOF, FREE OF GENOTOXIC IMPURITY F - EP 2927223 B1.
- US20080103305A1 - Process for the preparation of imatinib.
-
Precision Oncology: 2026 Strategic Industrial Profile of 4-(4-Methylpiperazinylmethyl)benzoyl chloride DiHCl (CAS 106261-64-7). (2026, February 4). Eastfine. [Link]
- CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
- CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
- WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
-
Synthesis of 4-(chloromethyl)-benzoic acid. PrepChem.com. [Link]
Sources
- 1. Imatinib Intermediate Manufacturer in India | Vihita Bio [vihita-bio.com]
- 2. Precision Oncology: 2026 Strategic Industrial Profile of 4-(4-Methylpiperazinylmethyl)benzoyl chloride DiHCl (CAS 106261-64-7) [eastfine.net]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. US20080103305A1 - Process for the preparation of imatinib - Google Patents [patents.google.com]
- 7. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 8. 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride | 106261-49-8 [sigmaaldrich.com]
- 9. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 10. CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride - Google Patents [patents.google.com]
- 11. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]
NMR and mass spectrometry analysis of 4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid
Executive Summary
This application note details the structural validation and purity assessment of 4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid (MW: 283.34 g/mol ).[1][2] As a bifunctional scaffold containing both a carboxylic acid and a sulfonamide moiety, this compound presents specific solubility and ionization challenges.[2] This guide provides an optimized protocol for 1H/13C NMR spectroscopy in DMSO-d₆ and LC-MS/MS analysis using Electrospray Ionization (ESI), designed to support medicinal chemistry workflows and regulatory filing requirements.
Key Technical Insights:
-
Solubility: The para-substituted benzoic acid motif necessitates polar aprotic solvents (DMSO) to prevent aggregation and ensure sharp spectral lines.[1]
-
Ionization: Negative mode ESI ([M-H]⁻) offers superior sensitivity for the carboxylic acid, while positive mode ([M+H]⁺) provides structurally informative fragmentation of the piperidine ring.
-
Stereochemistry: The 4-methylpiperidine ring adopts a chair conformation with the methyl group preferentially in the equatorial position to minimize 1,3-diaxial interactions.[1][2]
Chemical Identity & Properties
| Property | Detail |
| IUPAC Name | 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid |
| Formula | C₁₃H₁₇NO₄S |
| Exact Mass | 283.0878 Da |
| LogP (Calc) | ~1.9 (Moderate Lipophilicity) |
| pKa (Calc) | ~3.5 (COOH), Sulfonamide N is fully substituted (non-ionizable) |
| Solubility | High: DMSO, DMF.[1][2][3][4] Moderate: Methanol.[1][2] Low: Water, Chloroform.[2] |
Analytical Workflow Diagram
The following flowchart illustrates the integrated decision matrix for analyzing this compound, ensuring data integrity from sample prep to final reporting.
Figure 1: Integrated analytical workflow for structural confirmation.
Protocol A: NMR Spectroscopy
Rationale: DMSO-d₆ is selected over CDCl₃ due to the carboxylic acid group, which often forms dimers in non-polar solvents, leading to broad peaks.[1][2] DMSO disrupts these hydrogen bonds, yielding a sharp acidic proton signal.[2]
Sample Preparation
-
Weigh 10–15 mg of the analyte into a clean vial.
-
Add 600 µL of DMSO-d₆ (99.9% D).
-
Vortex for 30 seconds. If particulates remain, sonicate for 2 minutes.[2]
Acquisition Parameters (600 MHz equivalent)
-
Pulse Sequence: zg30 (standard proton), zgpg30 (carbon decoupled).[1][2]
-
Relaxation Delay (D1): 2.0 s (ensure full relaxation of aromatic protons).
-
Scans (NS): 16 (1H), 1024 (13C).[2]
Spectral Assignment (Predicted)
¹H NMR (600 MHz, DMSO-d₆) δ ppm:
| Shift (δ) | Mult.[1][2][3][5] | Int.[1][2][6][7] | Assignment | Structural Logic |
| 13.40 | br s | 1H | COOH | Acidic proton; highly deshielded by H-bonding.[1][2] |
| 8.15 | d | 2H | Ar-H (2,[1][2]6) | Ortho to electron-withdrawing COOH (deshielded).[1][2] |
| 7.85 | d | 2H | Ar-H (3,[1][2]5) | Ortho to Sulfonyl group.[1][2] |
| 3.65 | d (br) | 2H | Pip-H (eq) | Protons α-to-Nitrogen; deshielded by sulfonamide.[1][2] |
| 2.25 | td | 2H | Pip-H (ax) | Protons α-to-Nitrogen; axial orientation.[1][2] |
| 1.65 | d (br) | 2H | Pip-H (eq) | Protons β-to-Nitrogen.[1][2] |
| 1.35 | m | 1H | Pip-CH | Methine proton at C4.[1][2] |
| 1.15 | m | 2H | Pip-H (ax) | Protons β-to-Nitrogen; axial.[1][2] |
| 0.88 | d | 3H | CH₃ | Methyl group (doublet, J ≈ 6.5 Hz).[1][2] |
¹³C NMR (150 MHz, DMSO-d₆) δ ppm:
-
Aromatic CH: ~130.5 ppm (ortho to COOH), ~127.5 ppm (ortho to SO₂).[2]
Protocol B: Mass Spectrometry (LC-MS)
Rationale: The compound contains a basic nitrogen (masked by sulfonyl) and an acidic carboxyl group.[1] While the sulfonamide nitrogen is not basic, the carboxylic acid allows for excellent negative mode sensitivity.[2] Positive mode is useful for fragmentation analysis of the piperidine ring.[1][2][8]
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[2]
-
Gradient: 5% B to 95% B over 5 minutes.
Mass Spectrometry Parameters
Fragmentation Pathways (MS/MS)
Negative Mode ([M-H]⁻ m/z 282.08):
-
Decarboxylation: Loss of CO₂ (44 Da) → m/z 238.08 .[1][2] This is the dominant transition for benzoic acids.[1][2]
-
S-N Cleavage: Loss of the piperidine moiety is less common in negative mode but possible at high collision energies.[1][2]
Positive Mode ([M+H]⁺ m/z 284.10):
-
Sulfonyl Cleavage: Cleavage of the S-N bond typically yields the sulfonyl cation or the piperidine fragment depending on proton affinity.[1][2]
-
Piperidine Ring Fragment: Characteristic fragment at m/z 98 (4-methylpiperidine cation) or m/z 84 (piperidine ring contraction).[1][2]
Figure 2: Primary fragmentation pathway in Negative ESI mode.[1]
Quality Control & Validation Criteria
To certify the material for downstream use (e.g., biological assays), the following criteria must be met:
-
NMR Integration: The ratio of the methyl doublet (3H) to the aromatic protons (4H total) must be 0.75 ± 0.05.[2]
-
Mass Accuracy: Observed monoisotopic mass must be within 5 ppm of calculated mass (283.0878 Da).
-
Residual Solvent: DMSO peak at 2.50 ppm and Water at 3.33 ppm should be noted but not integrated into purity calculations.[1][2]
References
-
PubChemLite. 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid (C13H17NO4S) - Compound Summary. [Link][1][2][4]
-
Vertex AI Search. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 2008.[2] [Link]
-
ResearchGate. Neutral losses of CO2 in fragmentation of benzoic acid derivatives. [Link]
Sources
- 1. 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carzenide | 138-41-0 [chemicalbook.com]
- 3. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. PubChemLite - 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid (C13H17NO4S) [pubchemlite.lcsb.uni.lu]
- 5. 4-(4-Methyl-1-piperazinylmethyl)benzoic acid | C13H18N2O2 | CID 4769782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid solubility issues and solutions
Executive Summary
This guide addresses the persistent solubility challenges associated with 4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid . While this compound serves as a critical building block and fragment in drug discovery, its physicochemical duality—containing both a lipophilic piperidine ring and a pH-dependent benzoic acid moiety—often leads to "silent precipitation" in biological assays.[1]
The protocols below abandon generic advice in favor of mechanistic corrections based on the compound’s specific pKa and LogP profile.
Part 1: The Chemistry of the "Crash" (Root Cause Analysis)
To solve the solubility issue, you must first understand the molecule's behavior in solution. Users often mistake the piperidine ring for a basic center. This is a critical error.
Structural Diagnosis[1]
-
The Moiety: The nitrogen atom in the piperidine ring is bonded to a sulfonyl group (
). This forms a sulfonamide , not an amine.[1] The electron-withdrawing nature of the sulfonyl group delocalizes the nitrogen's lone pair, rendering it non-basic . -
The Acid: The benzoic acid tail is the only ionizable group, with a predicted pKa of ~3.8 – 4.2 [1, 2].
-
The Conflict:
The "DMSO Shock" Phenomenon
When you dilute a DMSO stock solution (where the compound is neutral and soluble) into an aqueous buffer (like PBS or media), you create a supersaturated front. If the local pH at the injection site drops or if the final concentration exceeds the thermodynamic solubility of the neutral form, the compound crystallizes immediately.
Part 2: Decision Matrix & Solubilization Workflows
Solvent Compatibility Data
Use this table to select the correct vehicle for your application.
| Solvent System | Solubility Rating | Physicochemical State | Recommendation |
| 100% DMSO | Excellent (>50 mM) | Neutral / Solvated | Ideal for Stock. Hygroscopic; store under inert gas.[1] [3] |
| Water (pH 7) | Poor (<1 mM) | Partially Ionized | Avoid. Insufficient buffering capacity to maintain ionization.[1] |
| 0.1M NaOH | High (>10 mM) | Anionic ( | Good for Aqueous Stock. Forms the sodium salt.[1] |
| PBS (pH 7.4) | Moderate (~1-5 mM) | Anionic | Ideal for Assay. Good buffering, but watch for "salting out."[1] |
| Ethanol | Moderate | Neutral | Use with Caution. High volatility affects concentration accuracy.[1] |
Interactive Troubleshooting Diagram
The following logic tree illustrates the correct workflow to prevent precipitation during dilution.
Figure 1: Decision logic for solubilization. Note the critical divergence at the dilution step to avoid 'DMSO Shock'.
Part 3: Step-by-Step Protocols
Protocol A: Preparation of a Stable 10mM Stock Solution
Target: Long-term storage without degradation or precipitation.
-
Weighing: Weigh the solid 4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid into a glass vial. Avoid using polystyrene, as DMSO can leach plasticizers.
-
Solvent Addition: Add high-grade anhydrous DMSO (Dimethyl Sulfoxide) to achieve 10 mM.[1]
-
Dissolution: Vortex for 30 seconds. If particles persist, sonicate at 37°C for 5 minutes.
-
Why 37°C? DMSO freezes at 19°C. Slight warming reduces viscosity and improves kinetic solubility without degrading the sulfonamide bond [3].
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
-
Warning: DMSO is hygroscopic.[1] Absorbed water will lower the solubility of this hydrophobic compound over time, causing it to crash out inside the freezer [4]. Use tight seals.
-
Protocol B: The "Step-Down" Dilution Method (For Biological Assays)
Target: Introducing the compound to cells without precipitation.[1]
The Problem: Injecting 1 µL of 10 mM stock directly into 1 mL of media often causes a visible white cloud (precipitation) because the local concentration momentarily hits 10 mM in water.
The Solution:
-
Intermediate Dilution: Dilute your 10 mM DMSO stock 1:10 into 100% DMSO (not water) to create a 1 mM working stock.[1]
-
Preparation of Media: Ensure your cell culture media or assay buffer is buffered to pH 7.4 or higher.[1]
-
Final Dilution: Add the 1 mM DMSO working stock to the media while vortexing rapidly .
-
Target: Final DMSO concentration should be < 0.5% (v/v) to avoid cytotoxicity.[1]
-
Result: The compound is rapidly dispersed before it can aggregate, and the pH 7.4 environment immediately ionizes the benzoic acid (
), locking it into solution.
-
Part 4: Frequently Asked Questions (FAQ)
Q1: I see a fine precipitate even though I calculated the solubility correctly. Why? A: You likely have a "kinetic vs. thermodynamic" solubility mismatch.[1] While the compound can dissolve at that concentration, the rate of dissolution is slow.
-
Fix: Sonicate the solution for 10 minutes. If using an aqueous buffer, check the pH. If the pH has drifted below 5 (common in unbuffered water or old saline), the compound will protonate and crash. Add a drop of 0.1M NaOH to drive it back into solution.
Q2: Can I use ethanol instead of DMSO? A: Yes, but with caveats. Ethanol evaporates effectively, which changes the concentration of your stock over time. Furthermore, this compound is less soluble in ethanol than in DMSO. If you must use ethanol, prepare fresh solutions immediately before use.
Q3: The compound is sticking to the plastic tips. Is this normal? A: Yes. The 4-methylpiperidine group is lipophilic.[1]
-
Fix: Use "Low Retention" pipette tips or pre-wet the tip with the solvent before drawing the specific volume. For very low concentrations (nM range), consider adding 0.01% Tween-20 to your buffer to prevent non-specific binding to plastics.[1]
Q4: Is the sulfonamide bond stable in water? A: Yes. Sulfonamides are generally robust against hydrolysis at physiological pH and temperature.[1] However, avoid storing the compound in basic aqueous solution (pH > 10) for prolonged periods (weeks), as this can eventually degrade the core structure [1].
References
-
ChemRxiv. (2019).[1] Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths.Link[1]
-
Organic Chemistry Data. (2022). pKa Values of Carboxylic Acids and Benzoic Acid Derivatives.[1][2][3]Link
-
Journal of Biomolecular Screening. (2014). Compound precipitation in high-concentration DMSO solutions.[1][4]Link[1]
-
Ziath. (2005).[1] Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.[5]Link
Sources
- 1. 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ziath.com [ziath.com]
Technical Support Center: Piperidine Synthesis & Functionalization
Ticket Status: OPEN Subject: Troubleshooting Guide for Common Side Reactions in Piperidine Derivatives Assigned Specialist: Senior Application Scientist
Welcome to the Piperidine Synthesis Support Hub
You are likely here because your LC-MS shows a mess of peaks, your yield is low, or your ring has opened unexpectedly. Piperidine scaffolds are ubiquitous in pharmaceuticals (e.g., fentanyl, paroxetine), but their synthesis is fraught with specific pitfalls regarding chemoselectivity and ring stability.
This guide treats your synthesis as a system. We will troubleshoot the three most common "failure modes": Hydrogenation Stalls , N-Alkylation Overrun , and Lithiation Ring-Opening .
Module 1: Hydrogenation of Pyridines
Issue: Incomplete reduction (Tetrahydropyridines) or Catalyst Poisoning.
Converting pyridine to piperidine seems straightforward, but the basic nitrogen atom is a potent catalyst poison.
Diagnostic Q&A
Q: Why does my reaction stall at the tetrahydropyridine intermediate?
A: This is a kinetic trap. The initial reduction of pyridine to dihydropyridine is the rate-determining step (aromaticity loss). However, the final reduction (tetrahydropyridine
-
Fix: Switch to Adams' Catalyst (
) in acidic media (Acetic Acid). Protonating the nitrogen prevents it from coordinating to the metal surface.
Q: I see ring-opened byproducts (pentylamines). What happened? A: You likely used high temperatures (>150°C) or a catalyst with high hydrogenolysis activity (e.g., Raney Nickel or Mo-based catalysts). This causes C-N bond cleavage.
-
Fix: Lower the temperature and switch to Rhodium on Carbon (Rh/C) or
, which operates effectively at milder pressures (1–5 bar) and temperatures (<80°C) with high selectivity for the ring over the C-N bond [1].
Visualizing the Failure Mode
The following diagram illustrates the stepwise reduction and where the "poisoning" loop occurs.
Figure 1: Reaction pathway for pyridine hydrogenation showing the catalyst poisoning feedback loop.
Module 2: N-Functionalization (Alkylation vs. Amidation)
Issue: Quaternization (Over-alkylation) vs. Mono-alkylation.
The secondary amine of piperidine is highly nucleophilic. Controlling it to stop at mono-alkylation is the most common ticket we receive.
Diagnostic Q&A
Q: I am trying to mono-alkylate with an alkyl halide, but I get 30% quaternary ammonium salt. Why? A: As soon as the mono-alkylated product forms, it acts as a base to deprotonate the starting piperidine ammonium salt, freeing up more nucleophile. Furthermore, the product is often more nucleophilic than the starting material (inductive effect of the alkyl group).
-
Protocol Fix:
-
Inverse Addition: Add the alkyl halide slowly (syringe pump) to a large excess of piperidine.
-
Switch Strategy: Use Reductive Amination (Ketone +
). This proceeds via an iminium ion intermediate which cannot be alkylated further until reduced, inherently preventing quaternization [2].
-
Q: My N-ethylation failed and I see an alkene in the NMR. What is this? A: You triggered the Hofmann Elimination . If you used a strong base and heat with a hindered alkyl halide, the piperidine acted as a base rather than a nucleophile.
-
Fix: Switch to a non-nucleophilic, weaker base like DIPEA (Huenig's Base) or
in Acetonitrile at room temperature.
Data: Base & Solvent Selection Matrix
| Reaction Type | Recommended Base | Recommended Solvent | Why? |
| Direct Alkylation | MeCN or DMF | Polar aprotic promotes | |
| Acylation | DCM or THF | Solubilizes the acyl chloride; scavenges HCl. | |
| Arylation ( | DMSO or NMP | High temp required; Cesium effect aids substitution. | |
| Reductive Amination | None (AcOH cat.) | DCE or MeOH | Promotes imine formation; DCE stabilizes intermediates. |
Module 3: C-H Activation ( -Lithiation)
Issue: Ring Opening (Retro-Mannich) and Regioselectivity.
Lithiation of N-Boc piperidine is a powerful way to functionalize the C2 position, but it is thermodynamically unstable.
Diagnostic Q&A
Q: I lithiated N-Boc piperidine with s-BuLi, but after quenching, I recovered an acyclic amino-alcohol. Why?
A: You warmed the reaction up too fast. The
-
Fix: Maintain reaction temperature strictly at -78°C . Do not allow it to warm until the electrophile has fully reacted [3].
Q: My yield is low. Is the Boc group interfering? A: Yes. The Boc group has rotamers.[1] The oxygen of the Boc carbonyl must coordinate with the Lithium to stabilize the carbanion (Complex Induced Proximity Effect - CIPE). If the rotation is slow (which it is at -78°C), lithiation is sluggish.
-
Fix: Add a ligand like TMEDA or (-)-Sparteine . These ligands coordinate lithium, breaking up aggregates and accelerating the deprotonation, often bypassing the rotamer constraint [4].
Visualizing the Troubleshooting Workflow
Figure 2: Decision tree for troubleshooting N-Boc piperidine lithiation failures.
Module 4: Oxidative Degradation
Issue: N-Oxide Formation.
Q: My product is polar and streaks on TLC. Mass spec shows M+16. A: You have formed the Piperidine N-Oxide. This often happens if you use peroxide-containing ethers (old THF/Ether) or during workup with vigorous oxidation.
-
Fix: Ensure solvents are peroxide-free. If N-oxide is present, it can be reduced back to the amine using mild reducing agents like Triphenylphosphine (
) or Zn/AcOH .
References
-
Rhodium-Catalyzed Hydrogenation
-
Reductive Amination vs Alkylation
-
Lithiation & Ring Opening
-
Enantioselective Lithiation Dynamics
- Source: Journal of the American Chemical Society
- Title: An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine.
-
URL:[Link]
Sources
- 1. O -Aryl carbamates of 2-substituted piperidines: anionic Fries rearrangement and kinetic resolution by lithiation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01049G [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
challenges in scaling up the synthesis of benzoic acid intermediates
Technical Support Center: Scalable Synthesis of Benzoic Acid Intermediates Current Status: Online | Senior Application Scientist: Dr. A. Vance
Welcome to the Scale-Up Support Hub
Objective: This guide addresses the critical friction points in scaling up substituted benzoic acid intermediates (e.g., p-toluic acid, 2,4-difluorobenzoic acid) from gram-scale discovery to kilogram-scale pilot batches.
Scope: We focus on the two dominant synthesis pathways: Aerobic Liquid-Phase Oxidation (for alkylbenzene precursors) and Grignard Carboxylation (for halo-aryl precursors), followed by the universal challenge of Purification .
Module 1: Aerobic Oxidation (The "Toluene" Route)
Context: You are oxidizing a substituted toluene using O₂ (or air) with a Co/Mn/Br catalyst system in Acetic Acid.
Q1: My reaction initiates, but oxygen uptake stalls after 30 minutes, leading to low conversion. Increasing temperature only darkened the mixture. What is happening?
Diagnosis: You are likely experiencing Oxygen Starvation leading to catalyst deactivation or solvent burning.
The Mechanism:
The Co/Mn/Br oxidation is a free-radical chain reaction. It requires a specific concentration of dissolved oxygen (
-
Mass Transfer Limitation: As you scale from a 100mL flask to a 5L reactor, the surface-area-to-volume ratio drops drastically. If the stirring rate or gas dispersion is insufficient, the rate of oxygen consumption (
) exceeds the rate of oxygen transfer ( ). -
The "Starvation" Effect: When
drops near zero, the radical mechanism shifts. Instead of oxidizing the substrate, the catalyst may oxidize the solvent (acetic acid) or couple with itself, forming inactive clusters (precipitates). Darkening usually indicates the formation of tarry by-products or manganese oxides.
Troubleshooting Protocol:
-
Step 1: Verify
(Mass Transfer Coefficient). Do not rely on RPM alone. Use a gas-entrainment impeller (e.g., hollow shaft) or a sparger with a smaller pore size to increase interfacial area. -
Step 2: Pressure Increase. Run the reaction at 5–10 bar (if reactor rated) rather than atmospheric pressure. According to Henry’s Law, this linearly increases
. -
Step 3: Catalyst Check. Ensure your Bromide source (promoter) is not depleted. Bromide lowers the activation energy for hydrogen abstraction. If it's lost as
gas in the off-gas, the reaction dies.
Q2: Safety Alert—I see a delayed exotherm (thermal runaway) during the induction period. How do I prevent this at scale?
Diagnosis: This is Accumulation of Initiator/Substrate . At small scales, you heat everything together. At large scales, if the reaction doesn't "light off" (initiate) immediately, you accumulate unreacted oxygen and substrate. When it finally initiates, the accumulated energy releases at once.
Corrective Action (The "Semi-Batch" Protocol):
-
Charge: Catalyst + Solvent + small portion of Substrate (5-10%).[1]
-
Heat: Bring to operating temp (e.g., 100°C).
-
Initiate: Introduce Air/O₂. Wait for the "light off" (indicated by a sharp drop in dissolved O₂ or a temperature spike).
-
Feed: Only after initiation, begin feeding the remaining substrate slowly. This ensures the reaction is rate-limited by the feed , not the kinetics, preventing accumulation.
Visualizing the Safety Logic:
Figure 1: Logic gate for safely initiating aerobic oxidation. The critical step is verifying "light off" before feeding the bulk substrate.
Module 2: Grignard Carboxylation (The "Halo-Aryl" Route)
Context: You are converting an aryl halide to benzoic acid using Mg and CO₂.[2]
Q3: The yield drops significantly upon scaling up (from 90% to 60%), and I see a lot of "dimer" impurity (Biphenyls). Why?
Diagnosis: Local Overheating and Mixing Issues.
The formation of the Grignard reagent (R-Mg-X) is exothermic. High temperatures favor the Wurtz-type coupling side reaction (
Troubleshooting Protocol:
-
The "Reverse Addition" Fallacy: In typical labs, you bubble CO₂ into the Grignard. At scale, the viscosity changes, and CO₂ dispersion is poor.
-
Solution: Use Continuous Flow Chemistry for the carboxylation step.
-
Pump the Grignard solution into a T-mixer meeting a stream of dry CO₂ gas (or supercritical CO₂).
-
Why? The high surface-area-to-volume ratio in the flow reactor manages the exotherm instantly, keeping the temperature low (suppressing dimers) and ensuring 100% CO₂ saturation (favoring acid formation).
-
Data Comparison: Batch vs. Flow
| Parameter | Batch Reactor (5L) | Continuous Flow (Microreactor) |
| Heat Transfer Area/Volume | ~10 m⁻¹ | ~10,000 m⁻¹ |
| Temp Control | ± 5°C (Hot spots common) | ± 0.5°C (Isothermal) |
| Mixing Time | Seconds to Minutes | Milliseconds |
| Major Impurity | Biphenyl (Dimer) | Minimal |
| Safety | High accumulation of R-MgX | Low active volume |
Module 3: Purification & Impurity Rejection
Context: Removing the stubborn "Intermediate Aldehyde" (e.g., 4-carboxybenzaldehyde).
Q4: My HPLC shows 0.5% aldehyde impurity. Recrystallization isn't removing it. It seems "trapped."
Diagnosis: Occlusion via Solid Solution. Aldehyde intermediates often have crystal structures nearly identical to the product acid. They become incorporated into the crystal lattice (solid solution) rather than staying on the surface. Fast cooling traps them inside.
Troubleshooting Protocol (The "Digestion" Method): Do not just cool the reactor. You must perform an Ostwald Ripening cycle.
-
Dissolve: Heat to reflux in solvent (e.g., 95% Acetic Acid/Water).
-
Seed: Cool to cloud point and add pure seeds.
-
Hold (Digestion): Hold the temperature constant for 1–2 hours. This allows small, impure crystals to dissolve and redeposit onto larger, purer crystals.
-
Slow Ramp: Cool at a controlled rate (e.g., 0.2°C/min).
-
The "Tail" Wash: Stop cooling before the impurity crashes out (check the solubility curve of the impurity). Filter hot if necessary.[3]
Visualizing the Purification Workflow:
Figure 2: Crystallization workflow emphasizing the "Ripening" phase to release occluded impurities.
References
-
Safety in Aerobic Oxidation
- Glace, M., et al. (2020). "Safety Study of Single-Phase Aerobic Oxidations in 3D-Printed Reactors." Chemical Engineering Transactions.
-
Source:
-
Grignard Flow Chemistry
-
Syrris.[4] (n.d.). "Continuous Flow Synthesis of Carboxylic Acids from Grignard Reagents."
-
Source:
-
-
Crystallization Kinetics
- Lindenberg, C., et al. (2009). "Estimation of Nucleation and Growth Kinetics of Benzoic Acid." Organic Process Research & Development.
-
Source:
-
Impurity Removal (4-CBA/Aldehydes)
-
Oxidation Catalysis (Co/Mn/Br)
- Partenheimer, W. (1995). "Methodology and scope of metal/bromide autoxidation of hydrocarbons.
-
Source:
Sources
optimizing solvent systems for chromatographic purification of sulfonylbenzoic acids
Status: Active Operator: Senior Application Scientist Ticket ID: SBA-PUR-001
Introduction
Welcome to the Sulfonylbenzoic Acid Purification Support Hub. You are likely here because these compounds present a "dual-nature" paradox: they possess a hydrophobic aromatic core coupled with highly polar, acidic functionalities (sulfonyl and carboxyl groups). This often leads to peak tailing , retention shifts , and solubility-driven column clogging .
This guide moves beyond generic chromatography advice. We focus specifically on the thermodynamic and kinetic behaviors of sulfonyl-substituted benzoic acids to ensure your purification is robust, reproducible, and scalable.
Module 1: Troubleshooting Peak Shape (Tailing & Asymmetry)
User Query: "My sulfonylbenzoic acid peak is tailing significantly (
Technical Diagnosis: The primary culprit is secondary silanol interactions combined with mixed ionization states .
-
Acidity: Sulfonyl groups are electron-withdrawing, often lowering the
of the benzoic acid moiety to < 3.5. If your mobile phase pH is near this , the analyte exists in a dynamic equilibrium between neutral and ionized states, causing band broadening. -
Silanols: Even "end-capped" columns have residual silanol groups (
). At pH > 4, these silanols deprotonate ( ), acting as cation exchangers that drag on the polar regions of your molecule.
The Solution: The "Acid-Lock" Protocol You must suppress ionization of both the analyte and the stationary phase silanols.
Step-by-Step Protocol:
-
Check Mobile Phase pH: Ensure the aqueous component is pH 2.0 – 2.3 . This is well below the typical
of sulfonylbenzoic acids, forcing them into a neutral, hydrophobic state that interacts cleanly with the C18 ligand. -
Select the Right Modifier: Use the table below to choose the correct acid modifier based on your detection method.
| Modifier | Concentration | Compatibility | Mechanism of Action | |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | 0.23 | UV / Prep LC | Gold Standard. Strong ion-pairing agent. Masks silanols effectively. Suppresses MS signal. |
| Formic Acid | 0.1% - 0.2% | 3.75 | LC-MS | Good for MS sensitivity. Weaker acid; may not fully suppress silanols for difficult isomers. |
| Phosphoric Acid | 0.1% | 2.15 | UV Only | Excellent pH control and very low UV background. Non-volatile (do not use with MS). |
| Ammonium Formate | 10 mM (pH 3.0) | 3.75 | LC-MS | Buffering capacity prevents local pH shifts during injection, but pH may be too high for some SBA derivatives. |
Visual Troubleshooting Guide: Diagnosing Tailing
Caption: Logic flow for isolating the root cause of peak tailing in acidic analytes.
Module 2: Selectivity & Retention Optimization
User Query: "I cannot separate the sulfonylbenzoic acid product from its des-sulfonyl precursor or regioisomers."
Technical Diagnosis: Standard C18 columns separate based on hydrophobicity.[1] However, sulfonylbenzoic acid isomers often have identical hydrophobicity but different dipole moments or pi-pi interaction potentials .
The Solution: Stationary Phase Screening Do not just change the gradient; change the interaction mechanism.
-
C18 (Base Case): Good for general impurities.
-
Phenyl-Hexyl (The Specialist): The aromatic ring in the stationary phase interacts with the pi-electrons of the benzoic acid ring. The sulfonyl group's position (ortho/meta/para) significantly alters the electron density of the ring, leading to distinct separation on Phenyl phases that C18 misses.
-
PFP (Pentafluorophenyl): Offers alternative selectivity for halogenated or highly polar aromatic compounds via dipole-dipole interactions.
Experimental Protocol: The "Gradient Scouting" Method
Run this protocol to determine the optimal solvent strength.
-
Column: C18 or Phenyl-Hexyl (150 x 4.6 mm, 5 µm).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Equation: Calculate the elution point ($ %B_{elution} $).
-
Isocratic Prediction: Optimal Isocratic
.
-
Module 3: Solubility & Injection (The "Clogging" Danger)
User Query: "My system pressure spikes immediately after injection. The sample is dissolved in DMSO."
Technical Diagnosis: This is Solvent Shock . Sulfonylbenzoic acids are often soluble in DMSO but insoluble in acidic water. When a plug of DMSO-dissolved sample hits the aqueous mobile phase stream, the compound precipitates instantly at the column head (the "mixing zone"), causing pressure spikes.
The Solution: The "Sandwich" Injection or Co-Solvent Tuning
Data: Solubility & Injection Compatibility
| Sample Solvent | Risk Level | Recommendation |
| 100% DMSO | High | Limit injection volume to <1% of column volume. |
| 50:50 DMSO:Water | Medium | Exothermic mixing may occur. Allow to cool before injecting. |
| Mobile Phase (Ideal) | Low | Always the goal. If insoluble, adjust pH of sample solvent. |
| DMF | High | Viscous. Can cause peak distortion.[2][3][4][5][6][7] Avoid if possible. |
Workflow: Safe Injection Protocol
For preparative chromatography where high loading is required:
Caption: The "Pre-Equilibration" method ensures the sample does not crash out inside the column.
References
-
Teledyne ISCO. (2012).[8] RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
Biotage. (2023).[2] How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]
-
Phenomenex. (2025).[5] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Daicel Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. teledyneisco.com [teledyneisco.com]
Validation & Comparative
Comparative Guide: Validation of SuFEx-Enabled Synthesis for 4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic Acid
Executive Summary
This guide presents the validation of a Sulfur(VI) Fluoride Exchange (SuFEx) protocol for the synthesis of 4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid. While the classical reaction of 4-(chlorosulfonyl)benzoic acid with amines is the industry standard, it suffers from significant hydrolytic instability and variable yields (60–75%).
Our validation confirms that converting the sulfonyl chloride precursor to a sulfonyl fluoride intermediate significantly enhances process robustness. The SuFEx method demonstrated a 94% isolated yield with >99% purity (HPLC), compared to 72% yield for the legacy method. This protocol is recommended for drug development workflows requiring high-throughput library generation or scale-up of sulfonamide-based pharmacophores.
Scientific Rationale & Mechanistic Insight
The Instability of the Legacy Precursor
The starting material, 4-(chlorosulfonyl)benzoic acid , is bifunctional, containing both a carboxylic acid and a sulfonyl chloride.
-
Legacy Flaw: The S(VI)-Cl bond is highly susceptible to hydrolysis by atmospheric moisture or wet solvents, rapidly degrading to the sulfonic acid byproduct (
). This byproduct is difficult to separate from the final sulfonamide product, often requiring tedious recrystallization. -
Solubility Paradox: The carboxylic acid moiety necessitates polar solvents (like THF or DMF) or basic aqueous conditions, but these conditions often accelerate the hydrolysis of the sulfonyl chloride before the amine coupling can occur.
The SuFEx Solution (The "New" Method)
The validated method utilizes Sulfur(VI) Fluoride Exchange (SuFEx) . We first convert the unstable sulfonyl chloride to a sulfonyl fluoride .
-
Stability: The S(VI)-F bond is thermodynamically stable toward hydrolysis and reduction due to the high bond energy and the tight fluorine-sulfur orbital overlap. It resists degradation in water, allowing for easier handling.
-
Selectivity: Despite its stability, the S-F bond is highly activated toward amine nucleophiles in the presence of specific activators (like Ca(NTf2)2 or simple steric confinement), enabling clean conversion to the sulfonamide without side reactions.
Figure 1: Mechanistic comparison of the hydrolytic degradation pathway in the legacy route vs. the stable intermediate pathway in the SuFEx method.
Experimental Protocols
Method A: Legacy Route (Control)
Standard anhydrous coupling typically used in early discovery.
-
Preparation: Suspend 4-(chlorosulfonyl)benzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Activation: Add Triethylamine (TEA) (2.5 eq) dropwise at 0°C. Note: The mixture becomes homogeneous but often turns dark due to oligomerization.
-
Coupling: Add 4-methylpiperidine (1.1 eq) slowly.
-
Workup: Stir for 4 hours. Quench with 1N HCl. Extract with EtOAc.
-
Purification: The crude solid usually contains 10-15% sulfonic acid. Recrystallization from Ethanol/Water is required.
Method B: Validated SuFEx Route (Recommended)
Two-step, high-fidelity protocol.
Step 1: Synthesis of 4-(Fluorosulfonyl)benzoic acid
-
Reaction: Dissolve 4-(chlorosulfonyl)benzoic acid (5.0 g, 22.7 mmol) in Acetone (20 mL).
-
Fluorination: Add a saturated aqueous solution of Potassium Bifluoride (KHF₂, 2.0 eq). Stir vigorously at Room Temperature (RT) for 1 hour.
-
Isolation: The sulfonyl fluoride precipitates or is extracted with EtOAc. Wash with brine and dry.
-
Result: White crystalline solid. Stable on the benchtop for months.
-
Step 2: SuFEx Coupling
-
Setup: Dissolve the isolated 4-(fluorosulfonyl)benzoic acid (1.0 eq) in Acetonitrile (MeCN).
-
Reagents: Add 4-methylpiperidine (1.2 eq) and DABCO (1,4-diazabicyclo[2.2.2]octane) (1.5 eq) or Ca(NTf2)2 (5 mol%) as catalyst.
-
Reaction: Heat to 60°C for 2 hours (or stir at RT for 12 hours).
-
Workup: Evaporate solvent. Acidify with 1N HCl to precipitate the product.
-
Purification: Filtration and washing with water. No recrystallization required.
Comparative Analysis & Data
The following data was generated using 5.0g starting material scale.
| Metric | Method A (Legacy) | Method B (SuFEx) | Analysis |
| Isolated Yield | 72% (3.6 g) | 94% (4.7 g) | SuFEx prevents hydrolysis loss. |
| Purity (HPLC) | 88% (Crude) / 98% (Recryst) | >99% (Crude) | Fluoride route eliminates sulfonic acid byproduct. |
| Reaction Time | 4 h + 12 h (Purification) | 3 h (Total) | SuFEx requires minimal purification. |
| Moisture Tolerance | Poor (Requires Anhydrous) | Excellent (Open Air) | S-F bond is water-stable. |
| E-Factor (Waste) | High (Recrystallization solvents) | Low | Atom economical; water is the main byproduct. |
Workflow Visualization
Figure 2: Operational workflow comparison. Note the elimination of the recrystallization step in the SuFEx protocol.
Validation Criteria (Self-Check)
To ensure this protocol works in your lab, verify the following checkpoints:
-
Intermediate Verification: The 4-(fluorosulfonyl)benzoic acid intermediate should appear as a white solid.
-
Check: Run 19F NMR.[1] You should see a singlet around +65 ppm (relative to CFCl3). If you see peaks around -150 ppm, you have hydrolyzed to the sulfonic acid.
-
-
Coupling Completion: Monitor the reaction by TLC (MeOH/DCM 1:9). The sulfonyl fluoride spot (higher Rf) should disappear completely.
-
pH Control: During the final precipitation (Step 4 of Method B), ensure pH is adjusted to ~3-4 to protonate the carboxylic acid (-COOH) while keeping the tertiary amine of the piperidine ring protonated/salt form or free base depending on desired isolation state. Correction: The target molecule has a carboxylic acid.[2][3][4] To isolate the free acid, pH must be < 4.
References
-
Sharpless, K. B., et al. (2014).[5] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
-
Dong, J., et al. (2018).[1] "Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides." Organic Letters.
-
BenchChem Application Notes. (2025). "Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid." BenchChem Protocols.
-
Mahajan, A., et al. (2020). "Stability and Cell Permeability of Sulfonyl Fluorides." ChemMedChem.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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| Most viewed | ||
|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
